

Understanding the Certificate of Analysis for Teneligliptin-d4: A Technical Guide

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Compound of Interest

Compound Name: Teneligliptin-d4

Cat. No.: B12410822

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin-d4 is the deuterium-labeled analogue of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] As a stable isotope-labeled internal standard, **Teneligliptin-d4** is crucial for the accurate quantification of Teneligliptin in biological matrices during pharmacokinetic and metabolic studies.[2] This guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for **Teneligliptin-d4**, outlining the key analytical tests performed to ensure its identity, purity, and quality.

Product Information

A Certificate of Analysis begins with fundamental details about the compound.

Parameter	Specification
Product Name	Teneligliptin-d4
Synonyms	MP-513-d4
Chemical Formula	C ₂₂ H ₂₆ D ₄ N ₆ OS
Molecular Weight	430.61 g/mol [2]
CAS Number	Not available
Appearance	White to off-white solid
Storage	2-8°C, sealed storage, away from moisture

Analytical Data Summary

This section provides a high-level summary of the analytical test results. Each test is discussed in detail in the subsequent sections.

Test	Method	Specification	Result
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure	Conforms
Purity (by HPLC)	RP-HPLC	≥ 98%	99.97%
Mass Spectrum	ESI-MS	Consistent with M+H ⁺	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results.

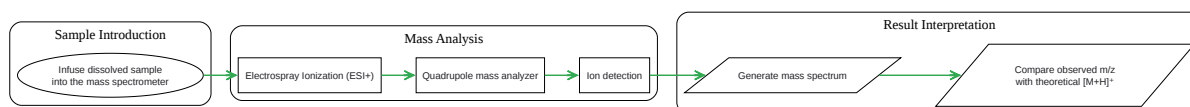
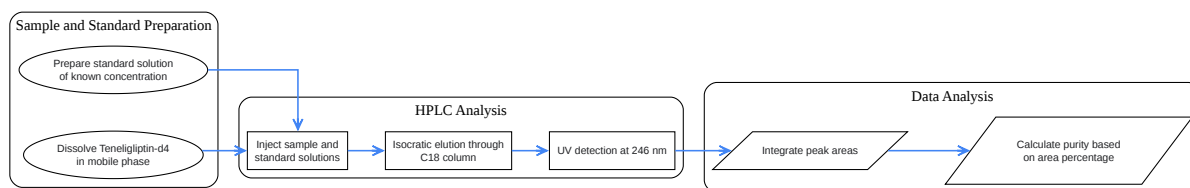
High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purity analysis by HPLC is a critical test to quantify the percentage of the active compound and identify any impurities. A common method is Reverse-Phase HPLC (RP-HPLC).

Methodology:

- Instrument: HPLC system with a UV detector.
- Column: C18 column (e.g., Cosmosil C18, 250mm x 4.6ID, 5 micron particle size).[\[3\]](#)
- Mobile Phase: A mixture of a buffer (e.g., Phosphate buffer pH 3) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 30:70 v/v).[\[3\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 246 nm.[\[3\]](#)
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Workflow for HPLC Purity Analysis:



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References

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